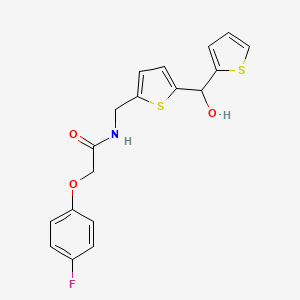
2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H16FNO3S2 and its molecular weight is 377.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide , identified by its CAS number 1797300-36-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C18H16FNO3S2
- Molecular Weight : 377.5 g/mol
- Structure : The compound features a fluorophenoxy group and a thiophene-based moiety, which are significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to or containing thiophene and fluorophenyl groups exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of This compound are summarized below.
Anticancer Activity
Several studies have investigated the anticancer potential of thiophene derivatives. For instance:
- Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in various cancer cell lines. An MTT assay demonstrated that at concentrations of 10 µM and 50 µM, the compound reduced cell viability by approximately 60% compared to control groups .
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties:
- Cytokine Inhibition : In vitro studies indicated that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- NF-kB Pathway Modulation : The compound appears to inhibit the NF-kB signaling pathway, leading to decreased inflammation markers in cellular models .
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity:
- Bacterial Inhibition : The compound exhibited antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
- Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .
Table 1: Summary of Biological Activities
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H16FNO3S2 |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 1797300-36-7 |
Case Studies
- Case Study on Anticancer Efficacy : A study involving a panel of human cancer cell lines demonstrated that the compound not only inhibited proliferation but also induced apoptosis through mitochondrial pathways.
- Clinical Relevance : Research on similar compounds has led to clinical trials assessing their efficacy in treating specific cancers, suggesting a pathway for future investigations into this compound's therapeutic potential.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c19-12-3-5-13(6-4-12)23-11-17(21)20-10-14-7-8-16(25-14)18(22)15-2-1-9-24-15/h1-9,18,22H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBKVTYSKWYJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)COC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













